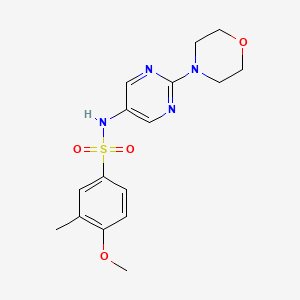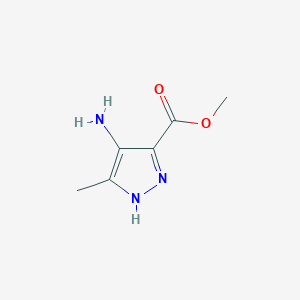
4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound exhibits potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, derivatives of this compound are explored for their potential as anticancer agents. The pyrimidine ring is a common motif in many drugs, and its presence in this compound suggests possible interactions with DNA or enzymes involved in cell proliferation.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to disrupt essential biological pathways in plants and fungi.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the inhibition of folic acid synthesis. This results in the disruption of DNA synthesis and bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-3-methylbenzenesulfonamide: Lacks the pyrimidine and morpholine groups, resulting in different biological activities.
N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, which may affect its reactivity and biological properties.
4-methoxy-3-methyl-N-(pyrimidin-5-yl)benzenesulfonamide: Lacks the morpholine group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the morpholine and pyrimidine rings enhances its potential as a versatile compound in various applications.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-9-14(3-4-15(12)23-2)25(21,22)19-13-10-17-16(18-11-13)20-5-7-24-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLGJZVQGGCLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)



![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)






![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
